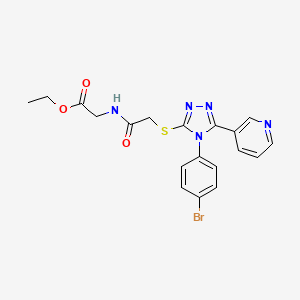

Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Description

This compound is a triazole-based derivative featuring a 4-bromophenyl group, a pyridin-3-yl substituent, and an ethyl ester moiety. Its synthesis typically involves the reaction of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by further functionalization (e.g., hydrazide formation or coupling with isothiocyanates) . The ethyl ester group improves solubility in organic solvents, facilitating synthetic modifications .

Properties

CAS No. |

578754-67-3 |

|---|---|

Molecular Formula |

C19H18BrN5O3S |

Molecular Weight |

476.3 g/mol |

IUPAC Name |

ethyl 2-[[2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |

InChI |

InChI=1S/C19H18BrN5O3S/c1-2-28-17(27)11-22-16(26)12-29-19-24-23-18(13-4-3-9-21-10-13)25(19)15-7-5-14(20)6-8-15/h3-10H,2,11-12H2,1H3,(H,22,26) |

InChI Key |

IXGGXDHRRLBGLY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl ring is brominated.

Attachment of the Pyridine Moiety: This can be done through a coupling reaction, such as a Suzuki coupling, where a pyridine boronic acid is coupled with a halogenated precursor.

Thioether Formation: The triazole ring is then linked to the bromophenyl group via a thioether bond.

Acetamido Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its triazole and pyridine moieties which are known to interact with biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The bromophenyl and pyridine groups can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Structural Differences and Implications:

Notes:

- Ester vs. Amide: Replacement of the ethyl ester with an acetamide group (e.g., ) increases hydrogen-bonding capacity, enhancing interactions with biological targets but reducing solubility in nonpolar media.

- Halogen Effects : The 4-bromophenyl group in the target compound confers higher lipophilicity than chlorophenyl or fluorophenyl analogues (e.g., ), impacting membrane permeability.

Physicochemical Properties

- Solubility : Ethyl esters generally exhibit better solubility in organic solvents (e.g., DMSO, chloroform) compared to amide or carboxylic acid derivatives .

Biological Activity

Ethyl 2-(2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through a multi-step process involving the reaction of 4-bromophenyl derivatives with pyridine and triazole moieties. The synthesis typically employs methods such as ultrasound-assisted reactions or conventional reflux methods to enhance yield and purity. The final product is characterized using spectroscopic techniques including NMR and mass spectrometry, confirming its structure.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound exhibits significant anti-proliferative activity, particularly against liver cancer cells (HepG2). The IC50 values reported for related triazole compounds suggest a promising therapeutic potential:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | TBD |

| Compound 6d | HepG2 | 13.004 |

| Compound 6e | HepG2 | 28.399 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific metabolic pathways crucial for tumor growth. Studies have indicated that similar triazole derivatives can inhibit key enzymes involved in cancer cell proliferation.

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. The presence of electron-donating or withdrawing groups on the aromatic rings significantly affects their potency:

- Electron-donating groups (e.g., methyl groups) enhance activity.

- Electron-withdrawing groups (e.g., bromine) tend to reduce efficacy.

This relationship has been observed in various studies where modifications to the phenyl rings resulted in differing levels of cytotoxicity against cancer cell lines.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in preclinical settings:

-

Study on HepG2 Cells : A study demonstrated that a related triazole compound inhibited cell growth with an IC50 value significantly lower than traditional chemotherapeutics.

- Method : MTT assay was employed to assess cell viability after exposure to various concentrations.

- Results : Compounds with methyl substitutions showed enhanced anti-proliferative effects compared to those with bromo substitutions.

- Antimicrobial Activity : Other studies have explored the antimicrobial properties of similar compounds, showing that they possess significant activity against various bacterial strains, suggesting a broader therapeutic application beyond oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.